N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-prop-2-ynylnaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-2-9-14-17(15,16)13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10,14H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNMTWYMLFANQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with prop-2-yn-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of protein function. The prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites in biological molecules, further enhancing its activity.
Comparison with Similar Compounds
(a) N-Allyl-N-(prop-2-yn-1-yl)sulfonamides
A series of N-allyl-N-(prop-2-yn-1-yl)sulfonamides (e.g., thiophene-, pyridine-, and methane-sulfonamides) were synthesized to explore substituent effects on reactivity and physical properties . Key differences include:
- N-Allyl-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide : Incorporates a thiophene ring, enhancing electron-deficient character. Yield: 78%; m.p.: 91.1°C.
- N-Allyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide : Pyridine substituent introduces basicity. Yield: 66%; m.p.: 62.3°C.
- N-Allyl-N-(prop-2-yn-1-yl)methanesulfonamide : Simpler aliphatic sulfonamide with lower molecular weight. Yield: 85%; m.p.: 45.4°C.
Comparison Insight : Bulky aromatic substituents (e.g., naphthalene) increase melting points and steric hindrance, while heteroaromatic groups (thiophene, pyridine) modulate electronic properties for targeted reactivity .
(b) 4-Nitro-N-(3-methylbut-2-en-1-yl)-N-(prop-2-yn-1-yl)benzenesulfonamide
This derivative replaces the naphthalene core with a nitro-substituted benzene ring and includes a prenyl (3-methylbut-2-en-1-yl) group .
- Molecular Formula: C₁₄H₁₆N₂O₄S vs. C₁₆H₁₅NO₂S (naphthalene analogue).
Sulfonamides with Heterocyclic Moieties
(a) Quinazoline-Based Sulfonamides (PR31–PR34)
Compounds like N-(5-chloro-3,4-dihydroquinazolin-2-yl)naphthalene-2-sulfonamide (PR31) feature a fused quinazoline ring instead of a propargyl group :
- Molecular Weight : 371.8 g/mol (vs. 285.36 g/mol for the propargyl-naphthalene sulfonamide).
- Melting Point : 192–195°C (higher due to rigid quinazoline structure).
- Application : These compounds are explored as 5-HT₆ receptor ligands, highlighting the role of bicyclic heterocycles in CNS drug design .
(b) Adamantane-Containing Sulfonamides
Derivatives such as N-((3s,5s,7s)-adamantan-1-yl)-6-(dimethylamino)naphthalene-2-sulfonamide (2b) incorporate adamantane groups, which improve lipid solubility and blood-brain barrier penetration .
- Key Feature : Adamantane’s hydrophobicity enhances antioxidant activity, relevant in neurodegenerative disease research .
Pharmacologically Active Analogues
(a) Indomethacin Analogues (e.g., Compound 54)
This class includes 3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)propanamide , where the sulfonamide group is linked to an indole scaffold .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Sulfonamides have been widely recognized for their pharmacological properties, including antibacterial, antitumor, and anti-inflammatory activities. The specific compound this compound has been synthesized and evaluated for its potential therapeutic effects.
2. Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, research involving various cancer cell lines, such as human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549), showed significant cytotoxic effects.
The mechanism through which this compound exerts its anticancer effects includes:
- Inhibition of Cell Proliferation : The compound reduced the expression of histone H3, a proliferation marker, across all tested cancer cell lines.
- Modulation of Cell Cycle Regulators : It increased the transcriptional activity of crucial cell cycle regulators such as P53 and P21.
- Induction of Apoptosis : Alterations in the expression levels of BCL-2 and BAX genes were observed, indicating a shift towards apoptosis in cancer cells.
2.2. Case Study Data
The following table summarizes the IC50 values for this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| C-32 | 36 | Reduced histone H3 expression |
| MDA-MB-231 | 30 | Increased P53 and P21 activity |
| A549 | 28 | Induced apoptosis via BCL-2/BAX ratio shift |
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown activity against both Gram-positive and Gram-negative bacteria.
3.1. Spectrum of Activity
The compound was tested against various bacterial strains, including:
- Staphylococcus aureus (ATCC 29213)
- Enterococcus faecalis (ATCC 29212)
The Minimum Inhibitory Concentration (MIC) values indicated moderate antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
3.2. Case Study Data
The following table presents the MIC values for this compound against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 128 | Antibacterial |
| Enterococcus faecalis | 256 | Antibacterial |
| MRSA | 64 | Moderate activity |
4. Conclusion
This compound has demonstrated significant biological activities, particularly in anticancer and antimicrobial domains. The compound's ability to modulate key cellular pathways associated with cancer progression and its effectiveness against resistant bacterial strains highlight its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide in high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between naphthalene-2-sulfonyl chloride and propargylamine under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Characterization by H and C NMR confirms the alkyne proton (δ ~2.5 ppm) and sulfonamide NH (δ ~7.3 ppm). Mass spectrometry (ESI-MS) validates the molecular ion peak [M+H] .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Confirm sulfonamide S=O stretching (~1350–1150 cm) and alkyne C≡C stretch (~2100 cm).
- NMR : H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and the propargyl CH (δ ~4.0 ppm).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS) .
Q. What preliminary assays are used to assess the biological activity of this compound?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays : Measure IC against targets like cholinesterases using Ellman’s method (e.g., acetylthiocholine hydrolysis monitored at 412 nm).
- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate viability at 24–72 hours .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined using SHELX software?
- Methodological Answer :
- Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure solution : Employ SHELXT for phase determination via intrinsic phasing.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R (<5%) and wR (<15%) indices. The alkyne moiety’s geometry (C≡C bond length ~1.20 Å) and sulfonamide torsion angles should be analyzed .
Q. What computational approaches are recommended for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., butyrylcholinesterase). Focus on sulfonamide H-bonding with catalytic residues (e.g., Ser198).
- Molecular dynamics (MD) simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .
Q. How should researchers analyze conflicting toxicity data observed in different model organisms exposed to this compound?
- Methodological Answer :
- Interspecies variability : Compare hepatic metabolism pathways (e.g., CYP450 isoforms) between rodents and humans.
- Dose-response modeling : Apply benchmark dose (BMD) software to identify NOAEL/LOAEL discrepancies.
- Omics integration : Use transcriptomics to identify differentially expressed genes (e.g., Nrf2-mediated oxidative stress responses) .
Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
